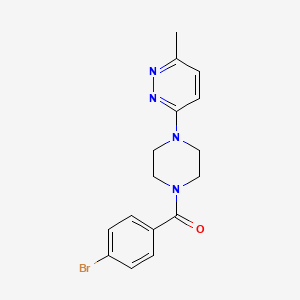

(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone” is a compound that has been synthesized and evaluated for its biological activity . It is a type of heterocyclic compound, which means it contains a ring structure that includes at least two different elements. In this case, the elements are carbon and nitrogen .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions . The compound is obtained via a four-step protocol, which includes the preparation of a 1,2,4-triazole derivative and an aminomethylation reaction .Molecular Structure Analysis

The structure of this compound is confirmed by various methods including Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and high-resolution mass spectrometry (HRMS) .Chemical Reactions Analysis

The compound is obtained via a series of chemical reactions, including the aminomethylation reaction of a 1,2,4-triazole derivative with a 4-(4-bromophenyl)piperazine and formaldehyde .Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds, including those with structural similarities to (4-Bromophenyl)(4-(6-methylpyridazin-3-yl)piperazin-1-yl)methanone, were synthesized to evaluate their antibacterial activity against various human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant bacterial growth inhibition, highlighting their potential for further development as antibacterial agents (A. Nagaraj, S. Srinivas, G. N. Rao, 2018).

Antioxidant Properties

Research has been conducted on derivatives of methanone compounds, including those with bromophenyl groups, to assess their antioxidant activities. These studies involve the synthesis of derivatives followed by evaluation using various in vitro assays to determine their efficacy as antioxidants. The results indicate that synthesized bromophenols exhibit effective antioxidant power, suggesting their potential utility in therapeutic applications (Yasin Çetinkaya, Hülya Göçer, A. Menzek, I. Gülçin, 2012).

Alzheimer's Disease Research

A new series of multifunctional amides, including this compound derivatives, have been synthesized and evaluated for their enzyme inhibitory potentials and cytotoxicity. These compounds, particularly those with moderate enzyme inhibitory potential and mild cytotoxicity, are being explored as potential therapeutic agents for Alzheimer's disease. This research involves structural confirmation, enzyme inhibition activity testing, and cytotoxicity assessment to determine the compounds' suitability as drug candidates (Mubashir Hassan, M. Abbasi, Aziz‐ur‐Rehman, et al., 2018).

Future Directions

Mechanism of Action

Target of Action

It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Mode of Action

Compounds with a piperazine ring are known to modulate the pharmacokinetic properties of a drug substance .

Biochemical Pathways

Piperazine derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

Piperazine derivatives are known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Piperazine derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .

Properties

IUPAC Name |

(4-bromophenyl)-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN4O/c1-12-2-7-15(19-18-12)20-8-10-21(11-9-20)16(22)13-3-5-14(17)6-4-13/h2-7H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSKOPFMXZQGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-methylquinazolin-4(3H)-one](/img/structure/B2975900.png)

![2-[(4-chlorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid](/img/structure/B2975901.png)

![N-cyclopentyl-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2975902.png)

![2-[3-(Trifluoromethyl)cyclohexyl]propan-1-amine](/img/structure/B2975908.png)

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

![7-(Azepan-1-yl)-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2975914.png)